molecular formula CH2ClMn- B14392657 Chloromethane;manganese CAS No. 89984-56-5

Chloromethane;manganese

Cat. No.: B14392657
CAS No.: 89984-56-5
M. Wt: 104.42 g/mol
InChI Key: UKQHQSDCXLZWJI-UHFFFAOYSA-N
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Description

Chloromethane (CH₃Cl, CAS 74-87-3) is the simplest chlorinated hydrocarbon, widely studied for its environmental impact as a stratospheric ozone-depleting compound . Its interaction with transition metals, particularly manganese, has garnered interest in catalytic and biochemical contexts. Manganese(III) complexes, such as those involving chloromethane, are explored for their catalytic activity in halogenation and oxidation reactions. For instance, manganese(III) acetate [Mn(OAc)₃] and related compounds have been used to catalyze chlorination of alkanes, including cyclohexane and methylcyclohexane, via radical mechanisms .

In biological systems, chloromethane degradation involves specialized enzymes in methylotrophic bacteria.

Properties

CAS No.

89984-56-5

Molecular Formula

CH2ClMn-

Molecular Weight

104.42 g/mol

IUPAC Name

chloromethane;manganese

InChI

InChI=1S/CH2Cl.Mn/c1-2;/h1H2;/q-1;

InChI Key

UKQHQSDCXLZWJI-UHFFFAOYSA-N

Canonical SMILES

[CH2-]Cl.[Mn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Direct Synthesis: Chloromethane can be produced by reacting methanol with hydrogen chloride in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Chloromethane undergoes substitution reactions where the chlorine atom is replaced by other atoms or groups.

    Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde (CH₂O) and further to formic acid (HCOOH).

Common Reagents and Conditions:

    Reagents: Chlorine (Cl₂), hydrogen chloride (HCl), magnesium (Mg), and various catalysts.

    Conditions: High temperatures, ultraviolet light, and the presence of catalysts.

Major Products:

    Substitution Products: Methylmagnesium chloride (CH₃MgCl).

    Oxidation Products: Formaldehyde (CH₂O) and formic acid (HCOOH).

Mechanism of Action

The mechanism of action of chloromethane involves its ability to act as a methylating agent, transferring a methyl group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. Manganese compounds, on the other hand, act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through redox reactions and other catalytic processes .

Comparison with Similar Compounds

Chloromethane vs. Dichloromethane: Enzymatic Degradation

Chloromethane and dichloromethane (CH₂Cl₂) are both halogenated alkanes degraded via microbial dehalogenases, but their enzymatic mechanisms differ:

Property Chloromethane (CH₃Cl) Dichloromethane (CH₂Cl₂)
Primary Enzyme CmuA/CmuB (corrinoid-dependent) DcmA (glutathione-dependent)
Cofactor Vitamin B₁₂ (cobalamin) Glutathione
Reaction Type SN2 nucleophilic substitution SN2 nucleophilic substitution
Key Microbial Strains Methylobacterium extorquens CM4, Hyphomicrobium spp. Methylobacterium DM4, Hyphomicrobium spp.
Gene Cluster cmuBCA (plasmid pCMU01 in M. extorquens) dcm genes (chromosomal)

Chloromethane dehalogenase (CmuA/CmuB) requires a corrinoid cofactor for methyl transfer to tetrahydrofolate (H₄folate), enabling carbon assimilation . In contrast, dichloromethane dehalogenase (DcmA) uses glutathione for nucleophilic attack, releasing inorganic chloride . Both pathways converge at the production of formaldehyde for central metabolism but differ in energy yield and genomic organization .

Manganese Catalysts in Halogenation Reactions

Manganese(III) complexes are compared to iron- and cobalt-based catalysts in hydrocarbon functionalization:

Catalyst Substrate Reaction Type Efficiency (Yield) Selectivity
Mn(OAc)₃ Cyclohexane Chlorination 65–85% Moderate (C–H activation)
FeCl₃ Alkanes Oxidation 50–70% Low (radical intermediates)
Co(II) porphyrins Methane Hydroxylation >90% High (site-specific)

Manganese(III) compounds exhibit higher efficiency in chlorination due to their ability to stabilize radical intermediates, though selectivity remains a challenge . In contrast, cobalt-based systems achieve precision in C–H bond activation but require costly cofactors.

Isotopic Fractionation During Degradation

Chloromethane degradation by M. extorquens CM4 and Hyphomicrobium MC1 shows distinct isotopic enrichment factors compared to abiotic processes:

Process δ¹³C (ε, ‰) δ²H (ε, ‰)
Bacterial degradation −38 to −41 −27 to −29
Abiotic hydrolysis −15 to −20 Not characterized

The larger carbon and hydrogen isotope effects in bacterial degradation reflect enzymatic specificity in C–Cl bond cleavage, a signature used to distinguish biotic vs. abiotic sinks in atmospheric models .

Research Findings and Implications

  • Genomic Redundancy: M. extorquens CM4 harbors plasmid pCMU01 with duplicated folC2 and cob genes, ensuring tetrahydrofolate and corrinoid supply under stress, a feature absent in non-chloromethane-degrading strains .
  • Catalytic Flexibility : Mn(III) complexes show promise in industrial chlorination but require optimization to compete with iron/cobalt systems .
  • Ecological Impact : Chloromethane-degrading bacteria in the phyllosphere (e.g., Hyphomicrobium spp.) contribute to mitigating atmospheric CH₃Cl, though their activity is strain-specific .

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